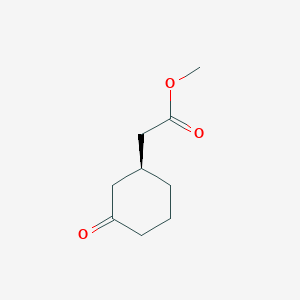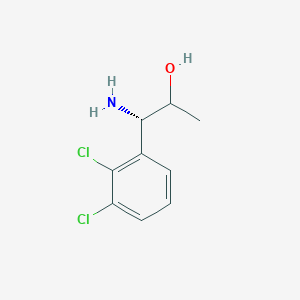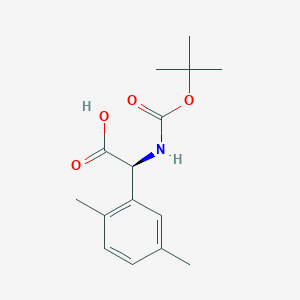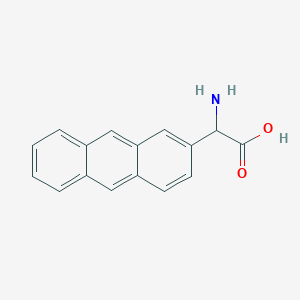![molecular formula C9H7ClN4 B15237583 4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine CAS No. 2177267-14-8](/img/structure/B15237583.png)
4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine is a heterocyclic compound with a fused bicyclic structure. This compound is part of the pyrazolo[3,4-D]pyrrolo[2,3-B]pyridine family, which is known for its potential pharmacological applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine typically involves hydrazine condensations and C–N Ullmann-type cross-coupling reactions with microwave activation . The process begins with the preparation of the pyrazole moiety, followed by the formation of the fused bicyclic structure through a series of condensation and cyclization reactions. Chemoselective bromination of the newly formed bipyrazoles, followed by Suzuki–Miyaura cross-coupling reactions, allows for the synthesis of a variety of modulated heterobicycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazolo[3,4-D]pyrrolo[2,3-B]pyridines.
Aplicaciones Científicas De Investigación
4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles: These compounds share a similar pyrazole-based structure and exhibit comparable biological activities.
1H-Pyrrolo[2,3-b]pyridine derivatives: These derivatives have potent activities against various biological targets and are structurally related to 4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine.
Uniqueness
This compound is unique due to the presence of the chlorine atom and its specific fused bicyclic structure. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
2177267-14-8 |
|---|---|
Fórmula molecular |
C9H7ClN4 |
Peso molecular |
206.63 g/mol |
Nombre IUPAC |
7-chloro-3-methyl-3,4,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene |
InChI |
InChI=1S/C9H7ClN4/c1-14-7-5-2-3-11-9(5)13-8(10)6(7)4-12-14/h2-4,12H,1H3 |
Clave InChI |
WBHIELFTWUUTBR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C3C=CN=C3N=C(C2=CN1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15237552.png)

![2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate](/img/structure/B15237578.png)
![3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237598.png)


